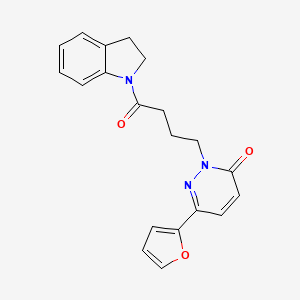
6-(furan-2-yl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple ring structures and functional groups. The presence of these groups can significantly influence the compound’s physical and chemical properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups and ring structures. For example, the furan ring is an aromatic heterocycle and can undergo electrophilic substitution .Scientific Research Applications
Anti-Inflammatory Applications
- Synthesis and Anti-Inflammatory Evaluation : A study by Boukharsa et al. (2018) on the synthesis of novel derivatives related to 6-(furan-2-yl)-2-(4-(indolin-1-yl)-4-oxobutyl)pyridazin-3(2H)-one revealed significant anti-inflammatory activity in an in vivo rat paw edema model. This suggests potential therapeutic applications in managing inflammation (Boukharsa et al., 2018).
Antimicrobial Applications
- Antimicrobial Activity of Indolyl-Substituted Derivatives : Research by Abou-Elmagd et al. (2015) explored the antimicrobial activities of various heterocycles prepared from compounds similar to this compound, indicating its potential as a basis for developing new antimicrobial agents (Abou-Elmagd et al., 2015).
Potential Anti-Tubercular Agents
- Tetrahydropyrimidine-Isatin Hybrids : A study by Akhaja and Raval (2012) synthesized derivatives with a structure related to the compound , showing promise as anti-bacterial, anti-fungal, and anti-tubercular agents (Akhaja & Raval, 2012).
Chemical Synthesis and Reactivity
- Chemistry of Furans : Lopes et al. (2015) investigated the reactivity of furan derivatives, which are structurally related to this compound, providing insights into the synthesis of functionalized compounds (Lopes et al., 2015).
Inhibitory Activities
- Synthesis as DYRK1A Inhibitors : Bruel et al. (2014) synthesized pyridazin-3(2H)-one analogs, showing their inhibitory activities against DYRK1A, suggesting potential applications in cancer therapy (Bruel et al., 2014).
Antibacterial Activities
- Heterocyclic Compounds as Antibacterial Agents : El-Hashash et al. (2015) utilized a key starting material structurally similar to the compound for synthesizing a series of heterocyclic compounds with expected antibacterial activities (El-Hashash et al., 2015).
Properties
IUPAC Name |
2-[4-(2,3-dihydroindol-1-yl)-4-oxobutyl]-6-(furan-2-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-19(22-13-11-15-5-1-2-6-17(15)22)8-3-12-23-20(25)10-9-16(21-23)18-7-4-14-26-18/h1-2,4-7,9-10,14H,3,8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSWREKEVBDTBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CCCN3C(=O)C=CC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2703469.png)
![N-{4-methoxy-3-[(quinolin-2-yl)methoxy]phenyl}but-2-ynamide](/img/structure/B2703470.png)

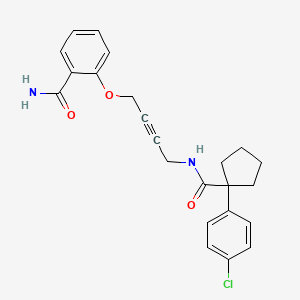
![N-(7-ethyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2703474.png)

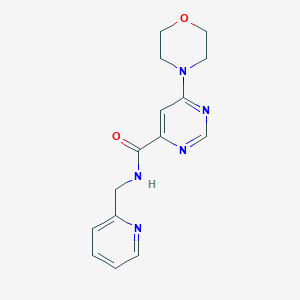
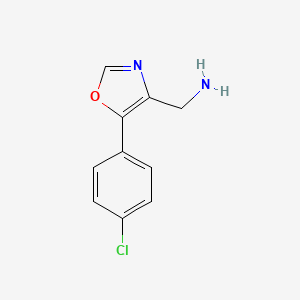
![5-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]pentanamide](/img/structure/B2703480.png)
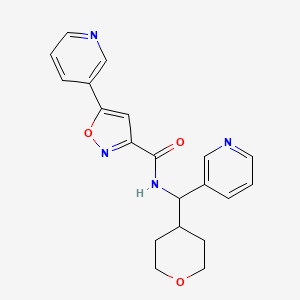
![2-(2-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2703484.png)
![2-furyl-N-({1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl}ethyl)carboxamide](/img/structure/B2703486.png)
![ethyl 4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2703488.png)
